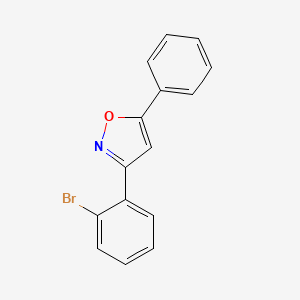

3-(2-Bromophenyl)-5-phenylisoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10BrNO |

|---|---|

Molecular Weight |

300.15 g/mol |

IUPAC Name |

3-(2-bromophenyl)-5-phenyl-1,2-oxazole |

InChI |

InChI=1S/C15H10BrNO/c16-13-9-5-4-8-12(13)14-10-15(18-17-14)11-6-2-1-3-7-11/h1-10H |

InChI Key |

ZUEIFAVVHPFSOG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3Br |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Bromophenyl 5 Phenylisoxazole and Analogues

Strategies for Isoxazole (B147169) Ring Formation

1,3-Dipolar Cycloaddition Reactions

One of the most powerful and widely used methods for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. youtube.com This reaction typically involves the combination of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which is often an alkyne or an alkene. youtube.comnih.gov The reaction of a nitrile oxide with an alkyne directly yields the aromatic isoxazole ring. youtube.comnih.govrsc.org For the synthesis of 3-(2-Bromophenyl)-5-phenylisoxazole, this would involve the reaction of 2-bromobenzonitrile (B47965) oxide with phenylacetylene (B144264).

This method is valued for its efficiency in constructing the five-membered ring in a single step. youtube.com However, uncatalyzed versions can sometimes result in low yields and mixtures of regioisomers, particularly when the alkyne is not terminal or symmetrically substituted. nih.govacs.org

Nitrile oxides are reactive intermediates and are often generated in situ to avoid decomposition and dimerization. acs.orgmdpi.com Several methods exist for their in-situ formation:

Dehydrohalogenation of Hydroximoyl Halides: This is a classic method where a hydroximoyl halide, prepared from the corresponding aldoxime, is treated with a base. nih.gov For instance, 2-bromobenzaldehyde (B122850) would be converted to its oxime, then to 2-bromo-N-hydroxybenzenecarboximidoyl chloride, which upon treatment with a base like triethylamine (B128534) generates 2-bromobenzonitrile oxide. nih.gov

Oxidation of Aldoximes: Direct oxidation of aldoximes offers a more direct route. Reagents like chloramine-T, sodium hypochlorite (B82951), or hypervalent iodine compounds can be used to generate nitrile oxides directly from the corresponding aldoximes. rsc.orgacs.org This avoids the isolation of potentially unstable hydroximoyl chloride intermediates. acs.org

Copper-Catalyzed Generation: A novel approach involves the reaction of a copper carbene with tert-butyl nitrite (B80452) to generate the nitrile oxide intermediate. rsc.orgrsc.org This method is part of a three-component reaction for synthesizing fully substituted isoxazoles. rsc.org

From O-Silylated Hydroxamic Acids: Mild, metal-free conditions can be achieved by generating nitrile oxides from O-silylated hydroxamic acids in the presence of trifluoromethanesulfonic anhydride (B1165640) and a base. cardiff.ac.ukresearchgate.net

A significant challenge in the 1,3-dipolar cycloaddition between unsymmetrical alkynes and nitrile oxides is controlling the regioselectivity, which determines whether the 3,5-disubstituted or the 3,4-disubstituted isoxazole is formed. acs.org For the synthesis of this compound, exclusive formation of the 3,5-isomer is desired.

Several factors influence the regiochemical outcome:

Electronic and Steric Effects: The electronic properties of the substituents on both the nitrile oxide and the alkyne play a crucial role. Density functional theory (DFT) studies have shown that both electronic and steric effects, primarily by influencing the distortion energies required to reach the transition state, control regioselectivity. nih.gov

Catalysis: The use of a catalyst, particularly copper(I), has been shown to provide excellent regioselectivity, leading exclusively to 3,5-disubstituted isoxazoles. acs.orgacs.orgnih.gov The proposed mechanism involves the formation of a copper(I) acetylide, which then reacts in a stepwise manner with the in-situ generated nitrile oxide. acs.orgacs.org This method is highly reliable and works under mild, often aqueous, conditions. acs.orgnih.gov

Substituent Effects: The nature of the substituents can direct the regioselectivity. For example, the reaction of aryl nitrile oxides with ortho-nitrophenyl alkynes proceeds with excellent levels of regioselectivity. rsc.org

| Nitrile Oxide Precursor | Alkyne | Catalyst/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Aldehyde/Hydroxylamine (B1172632)/Chloramine-T | Terminal Acetylenes | CuSO₄·5H₂O, Copper turnings | 3,5-Disubstituted Isoxazole | Good | acs.orgacs.org |

| Oximes | Terminal Alkynes | Hypervalent Iodine | 3,5-Disubstituted Isoxazole | High | rsc.org |

| (E,Z)-2-chloro-2-(hydroxyimino)acetate | Methyl propiolate | Cu/Al₂O₃, Ball-milling | 3,5-Disubstituted Isoxazole | Moderate to Excellent | nih.gov |

| Aromatic Aldehydes | Terminal Alkynes | Ru-catalyst | 3,5-Disubstituted Isoxazoles | Not specified | nih.gov |

Cyclization Reactions from Chalcone (B49325) Intermediates

An alternative and widely practiced route to 3,5-disubstituted isoxazoles involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones. nih.govderpharmachemica.com Chalcones are readily prepared via a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and a benzaldehyde. nih.govelifesciences.org For the target molecule, the required intermediate would be (E)-1-(2-bromophenyl)-3-phenylprop-2-en-1-one, synthesized from 2'-bromoacetophenone (B1265738) and benzaldehyde.

The most common method for converting a chalcone to an isoxazole is through reaction with hydroxylamine hydrochloride in the presence of a base. nih.govderpharmachemica.comwisdomlib.orgnih.gov The reaction proceeds through the initial formation of a hydroxylamine adduct to the double bond, followed by the formation of an oxime with the ketone carbonyl. Subsequent intramolecular cyclization and dehydration lead to the stable isoxazole ring. wpmucdn.com

This method is robust and has been used to synthesize a wide variety of isoxazole derivatives from different chalcone precursors. nih.govderpharmachemica.com The reaction is typically carried out by refluxing the chalcone and hydroxylamine hydrochloride in a solvent like ethanol (B145695) with a base such as potassium hydroxide (B78521) or sodium acetate. nih.govnih.gov

| Chalcone Precursor | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Chalcones | Hydroxylamine Hydrochloride | KOH/Absolute Ethanol, Reflux | 3,5-Disubstituted Isoxazoles | Not specified | derpharmachemica.com |

| Chalcones (1a-c) | Hydroxylamine Hydrochloride | Sodium Acetate | Isoxazoles (5a-c) | Moderate | nih.gov |

| (E)-3-(2-Bromophenyl)-1-(4-(2,4-dichlorophenoxy)phenyl)prop-2-en-1-one | Not specified for cyclization | Synthesized via Aldol condensation | Chalcone product | 87% | nih.gov |

| Brominated Chalcone | Hydroxylamine Hydrochloride | Absolute Ethanol/Water | 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole | Not specified | wpmucdn.com |

Transition Metal-Catalyzed Cyclizations and Transformations

Transition metals play a pivotal role not only in the 1,3-dipolar cycloaddition pathway but also in other cyclization strategies for isoxazole synthesis. rsc.orgnih.gov

Copper-Catalyzed Synthesis: As mentioned previously, copper(I) catalysis is highly effective for the regioselective synthesis of 3,5-disubstituted isoxazoles from nitrile oxides and terminal alkynes. acs.orgnih.govorganic-chemistry.org Additionally, copper(II)-catalyzed intramolecular oxidative C-O bond formation of enone oximes provides another route to 3,5-disubstituted isoxazoles, using molecular oxygen as a green oxidant. rsc.org

Ruthenium-Catalyzed Synthesis: Ruthenium complexes have also been developed as effective catalysts for the cycloaddition of nitrile oxides and alkynes. nih.gov These catalysts offer an alternative to copper and can exhibit high activity and tolerance to various functional groups. nih.gov While less common than copper, ruthenium catalysis represents an important tool in the synthesis of complex isoxazoles. nih.govyoutube.com

These transition metal-catalyzed methods are often favored for their high efficiency, selectivity, and milder reaction conditions compared to traditional methods. rsc.org

Metal-Free Synthetic Approaches to Isoxazole Systems

The development of metal-free synthetic routes for isoxazoles is driven by the need for more cost-effective, less toxic, and environmentally benign chemical processes. rsc.orgresearchgate.net Traditional methods often rely on metal catalysts which can be expensive and difficult to remove from the final product. rsc.org The primary metal-free pathway to isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or alkene. nih.govresearchgate.net

Several metal-free methods focus on the efficient in-situ generation of the crucial nitrile oxide intermediate from aldoximes. nih.gov One notable approach employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-metallic organic base, to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.orgresearchgate.net Another strategy involves the use of oxidants like sodium hypochlorite in the presence of a base such as triethylamine to convert the aldoxime to the nitrile oxide. nih.govrsc.org Hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), also serve as effective, metal-free oxidants for this transformation. organic-chemistry.org

The reaction of N-Boc-masked chloroximes with a mild base like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) at room temperature also yields the corresponding nitrile oxide in situ, which can then react with an alkyne to form the isoxazole ring. nih.gov Furthermore, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been successfully used in cascade reactions to produce isoxazoles in water, highlighting a green chemistry approach. rsc.org

| Method | Precursors | Reagents/Catalyst | Key Features | Reference(s) |

| Base-Promoted Cycloaddition | Aldoximes, Alkynes | DBU | Metal-free, regioselective. | rsc.org, researchgate.net |

| Oxidative Cycloaddition | Aldoximes, Alkynes | Sodium Hypochlorite, Triethylamine | In-situ nitrile oxide generation. | nih.gov, rsc.org |

| Hypervalent Iodine-Mediated Synthesis | Aldoximes, Alkenes/Alkynes | HTIB (Koser's reagent) | Base- and metal-free conditions. | organic-chemistry.org |

| Organocatalytic Cascade | Ethyl Nitroacetate, Aromatic Aldehydes | DABCO | Performed in water, eco-friendly. | rsc.org |

| From Masked Chloroximes | N-Boc-masked Chloroximes, Alkynes | NaHCO₃ or Et₃N | Mild reaction conditions. | nih.gov |

Precursor Synthesis and Halogenation Strategies Relevant to Bromophenyl Moieties

The synthesis of this compound requires specific precursors that contain the 2-bromophenyl and phenyl moieties. A common strategy involves the reaction of a 2-bromophenyl derived nitrile oxide with phenylacetylene. The synthesis of the nitrile oxide precursor typically begins with 2-bromobenzaldehyde. google.com

The general sequence is as follows:

Oximation : 2-bromobenzaldehyde is reacted with hydroxylamine (e.g., hydroxylamine hydrochloride) in a basic solution to form the corresponding 2-bromobenzaldoxime. google.com

Halogenation : The aldoxime is then converted into a hydroximinoyl halide. For the synthesis of a brominated intermediate, N-bromosuccinimide (NBS) is a common and effective brominating agent. researchgate.netmdpi.com The reaction of the aldoxime with NBS generates the corresponding (Z)-2-bromo-N-hydroxybenzenecarboximidoyl bromide. This step is crucial as the hydroximinoyl halide is the direct precursor to the nitrile oxide for the subsequent cycloaddition. google.com

Ring Closure/Cycloaddition : The generated hydroximinoyl halide is then treated with a base in the presence of phenylacetylene. The base eliminates hydrogen bromide to form the 2-bromophenylnitrile oxide in situ, which immediately undergoes a 1,3-dipolar cycloaddition with phenylacetylene to yield this compound. google.com

An alternative precursor strategy involves the synthesis of a chalcone intermediate, specifically 1-(2-bromophenyl)-3-phenyl-1-propanone, which can then be cyclized with hydroxylamine hydrochloride in the presence of a base. nih.govsphinxsai.com Halogenation can also be achieved at different stages. For instance, N-bromosuccinimide (NBS) has been used effectively for the bromination and concurrent aromatization of isoxazoline (B3343090) precursors to furnish the final aromatic isoxazole ring. researchgate.net

Optimization of Reaction Conditions and Process Efficiency

The choice of solvent and additives can significantly influence the outcome of isoxazole synthesis, affecting reaction rates, yields, and regioselectivity. nih.gov In many 1,3-dipolar cycloaddition reactions for isoxazole formation, a variety of solvents have been explored, including tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), ethanol, and chloroform. rsc.orgnih.gov

Research has shown that for certain catalyst-free, microwave-assisted syntheses, using a THF solvent containing a trace amount of water, with sodium bicarbonate (NaHCO₃) as an acid-binding agent, can markedly improve reactive regioselectivity. nih.gov The use of water as a primary solvent is a key tenet of green chemistry, and it has been successfully employed as a medium for synthesizing isoxazole derivatives, often leading to high yields and simplified work-up procedures. researchgate.netnih.gov

Ionic liquids, such as butylmethylimidazolium (B1222432) salts ([BMIM]X), have also been utilized as a recyclable reaction medium for the synthesis of 3,5-disubstituted isoxazoles from β-diketones and hydroxylamine, providing excellent yields. nih.gov Additives, particularly bases, are crucial for the in-situ generation of nitrile oxides. Common bases include triethylamine, pyridine, DBU, and inorganic bases like potassium carbonate (K₂CO₃) and sodium bicarbonate. nih.govgoogle.comacs.org In some metal-free approaches, Lewis acids like aluminum trichloride (B1173362) have been used as an additive to promote the reaction. nih.gov

| Solvent/Additive | Effect/Application | Reference(s) |

| THF/H₂O (trace) | Improved regioselectivity in microwave synthesis. | nih.gov |

| Water | Environmentally benign medium, high yields. | mdpi.com, researchgate.net |

| Ionic Liquids ([BMIM]X) | Recyclable medium, excellent yields. | nih.gov |

| NaHCO₃ | Mild base for nitrile oxide generation and as an acid-binding agent. | nih.gov, nih.gov |

| DBU | Strong, non-nucleophilic base for promoting cycloaddition. | rsc.org |

| K₃PO₄ | Strong base used in microwave-assisted synthesis. | acs.org |

Temperature and pressure are fundamental parameters that control reaction kinetics and product distribution. organic-chemistry.org The advent of microwave-assisted synthesis has revolutionized the preparation of heterocyclic compounds, including isoxazoles. abap.co.in Microwave irradiation provides rapid and uniform heating of the reaction medium, which often leads to a dramatic reduction in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. abap.co.inorganic-chemistry.org

For example, a one-pot, three-component synthesis of isoxazoles that required several days under conventional heating was completed in just 30 minutes with significantly higher yields and fewer byproducts when performed under microwave irradiation. organic-chemistry.org The efficiency of microwave synthesis is dependent on the ability of the solvents and reactants to absorb microwave energy. abap.co.in This technique has been successfully applied to 1,3-dipolar cycloaddition reactions to generate various isoxazole derivatives. nih.govnih.gov The precise control of temperature and power in microwave reactors allows for the optimization of reaction conditions to favor the desired product. acs.org In some cases, controlling the reaction temperature and pH under conventional heating is also a key factor in determining the regioselectivity of isoxazole formation. organic-chemistry.org

| Heating Method | Advantages | Disadvantages (of Conventional) | Reference(s) |

| Microwave Irradiation | - Drastically reduced reaction times (minutes vs. hours/days)- Increased yields- Higher product selectivity- Reduced side-product formation- Energy efficient and cleaner reactions | - Prolonged reaction times- Lower yields- Formation of unwanted byproducts- Potential for thermal decomposition over long periods | organic-chemistry.org, abap.co.in, nih.gov, acs.org |

| Conventional Heating | - Simple experimental setup | - Inefficient heat transfer- Longer reaction times | organic-chemistry.org |

While this article focuses on metal-free approaches, the principles of catalyst efficiency are still relevant for organocatalysts and heterogeneous catalysts used in these methods. Optimizing catalyst loading is essential to minimize cost and waste while maximizing reaction efficiency. For example, in the synthesis of isoxazol-5(4H)-one derivatives using an amine-functionalized cellulose (B213188) catalyst (Cell-Pr-NH₂), it was determined that a specific, minimal amount of the catalyst was sufficient to effectively drive the reaction. mdpi.com

A significant advantage of many modern catalytic systems is their reusability. The amine-functionalized cellulose catalyst was noted to be recoverable and reusable, which aligns with the principles of green chemistry by reducing waste. mdpi.com Similarly, in syntheses that utilize ionic liquids as the reaction medium, the ionic liquid can often be recovered and recycled for subsequent reactions without a significant loss of efficacy. nih.gov The ability to recuperate and reuse a catalyst or reaction medium is a critical factor in the development of sustainable and economically viable synthetic processes on an industrial scale.

Chemical Reactivity and Transformational Pathways of 3 2 Bromophenyl 5 Phenylisoxazole

Reactions Involving the Isoxazole (B147169) Heterocycle

The isoxazole ring, while aromatic, possesses a labile N-O bond that makes it susceptible to cleavage under certain energetic conditions, leading to ring-opening and isomerization reactions. The electron distribution within the ring also dictates its reactivity towards electrophiles and nucleophiles.

The 3,5-diarylisoxazole scaffold, to which 3-(2-bromophenyl)-5-phenylisoxazole belongs, is known to undergo fascinating rearrangements when subjected to thermal or photochemical conditions. These transformations typically proceed through the cleavage of the weak N-O bond, leading to a variety of isomeric products.

Thermal Rearrangements:

Flash pyrolysis of 3,5-diphenylisoxazole (B109209) at high temperatures (e.g., 960 °C) has been shown to yield a mixture of products including 2,5-diphenyloxazole, 2-phenylindole, and benzamide as major components, with 2,3-diphenyl-2H-azirine and fluorene as minor products rsc.org. This suggests that under extreme thermal stress, this compound could undergo a complex series of reactions involving ring opening to a vinyl nitrene intermediate, which can then rearrange to form various stable heterocycles. The presence of the bromine atom on the phenyl ring could potentially influence the product distribution in such a reaction.

Photoinduced Isomerizations:

The photochemistry of 3,5-diarylisoxazoles is particularly interesting and can be wavelength-dependent. Irradiation of 3,5-diarylisoxazoles can lead to the formation of 2,5-diaryloxazoles via an initial isomerization to a 2-aroyl-3-aryl-2H-azirine intermediate acs.orgnih.gov. This azirine can then undergo further photochemical rearrangement to the corresponding oxazole. The process is believed to involve the initial cleavage of the N-O bond of the isoxazole ring upon absorption of UV light nih.gov. The specific wavelength of light used for irradiation can influence the reaction pathway and the final products observed acs.orgacs.org. For this compound, it is anticipated that photochemical stimulation would similarly lead to the formation of 2-(2-bromophenyl)-5-phenyloxazole.

A summary of potential isomerization products of 3,5-diphenylisoxazole under different energetic conditions is presented in Table 1.

| Condition | Reactant | Major Products | Minor Products |

| Flash Pyrolysis (960 °C) | 3,5-Diphenylisoxazole | 2,5-Diphenyloxazole, 2-Phenylindole, Benzamide | 2,3-Diphenyl-2H-azirine, Fluorene |

| Photolysis | 3,5-Diarylisoxazoles | 2,5-Diaryloxazoles | - |

The isoxazole ring in 3,5-diarylisoxazoles exhibits a defined pattern of reactivity towards electrophiles and is generally resistant to nucleophilic attack unless activated.

Electrophilic Reactivity:

The C-4 position of the isoxazole ring in 3,5-disubstituted isoxazoles is the most electron-rich and, therefore, the most susceptible to electrophilic substitution. Halogenation of 3,5-diarylisoxazoles using N-halosuccinimides (NBS, NCS, or NIS) in acetic acid has been demonstrated to be a convenient method for the synthesis of 4-halo-3,5-diarylisoxazoles elsevierpure.comresearchgate.net. For this compound, treatment with an electrophilic bromine source like N-bromosuccinimide would be expected to yield 4-bromo-3-(2-bromophenyl)-5-phenylisoxazole. The reaction conditions can be modulated, and in some cases, a strong acid catalyst may be required to facilitate the halogenation, depending on the electronic nature of the substituents on the phenyl rings elsevierpure.com.

Nucleophilic Reactivity:

Reactivity at the Bromophenyl Moiety

The bromine atom on the phenyl ring at the 3-position of the isoxazole serves as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

The carbon-bromine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for the derivatization of this isoxazole.

Sonogashira Coupling:

The Sonogashira coupling reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a powerful tool for the functionalization of this compound wikipedia.orgorganic-chemistry.orgjk-sci.com. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine wikipedia.orgorganic-chemistry.orgjk-sci.com. By reacting this compound with various terminal alkynes, a library of 3-(2-alkynylphenyl)-5-phenylisoxazole derivatives can be synthesized. The general conditions for a Sonogashira coupling are outlined in Table 2.

| Component | Example Reagents/Conditions |

| Aryl Bromide | This compound |

| Terminal Alkyne | Phenylacetylene (B144264), Propyne, etc. |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |

| Copper(I) Co-catalyst | CuI |

| Base | Triethylamine (B128534), Diisopropylamine |

| Solvent | THF, DMF, Toluene |

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of a biaryl linkage between an aryl halide and an organoboron compound, typically a boronic acid or its ester semanticscholar.orgnih.govresearchgate.netbeilstein-journals.org. Reacting this compound with various arylboronic acids would provide access to a range of 3-(2-arylphenyl)-5-phenylisoxazole derivatives. This reaction generally employs a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

Nucleophilic aromatic substitution (SNA) on an unactivated aryl halide such as the 2-bromophenyl group in this compound is generally a challenging transformation. Such reactions typically require harsh conditions (high temperatures and pressures) and/or the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. The absence of such activating groups on the bromophenyl moiety of the target compound suggests that direct displacement of the bromine atom by common nucleophiles would be difficult to achieve under standard laboratory conditions.

Derivatization and Functionalization Strategies for this compound

The primary strategies for the derivatization and functionalization of this compound revolve around the selective reactivity of its two main components.

Functionalization of the Bromophenyl Moiety:

As discussed, palladium-catalyzed cross-coupling reactions are the most effective methods for modifying the bromophenyl group. A variety of coupling partners can be employed to introduce new substituents, as summarized below:

Sonogashira Coupling: Introduction of alkynyl groups.

Suzuki-Miyaura Coupling: Formation of biaryl systems.

Heck Coupling: Vinylation of the aromatic ring.

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Stille Coupling: Coupling with organostannanes.

Negishi Coupling: Reaction with organozinc reagents.

These reactions allow for the synthesis of a vast array of derivatives with diverse electronic and steric properties, which can be valuable for applications in medicinal chemistry and materials science.

Functionalization of the Isoxazole Ring:

The isoxazole ring can be functionalized primarily through electrophilic substitution at the C-4 position. As mentioned, halogenation provides a straightforward route to 4-halo-3-(2-bromophenyl)-5-phenylisoxazoles. These halogenated derivatives can then potentially serve as substrates for further cross-coupling reactions, allowing for the introduction of additional substituents at the C-4 position of the isoxazole core.

Introduction of Additional Functional Groups on Phenyl and Bromophenyl Rings

The presence of a bromine atom on one of the phenyl rings makes this compound an ideal substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups.

One of the most widely utilized transformations is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. This methodology allows for the synthesis of biaryl isoxazoles, where the bromine atom is replaced by another aryl or heteroaryl group. The reaction conditions generally involve a palladium catalyst, such as Pd(OAc)2 or Pd(PPh3)4, a base (e.g., K2CO3, Cs2CO3), and a suitable solvent like toluene, dioxane, or a mixture of ethanol (B145695) and water. The versatility of the Suzuki coupling allows for the introduction of a wide range of substituents, depending on the nature of the boronic acid used.

Another important transformation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the conversion of the bromo-substituent into a variety of amino groups by coupling with primary or secondary amines. The catalytic system typically consists of a palladium precatalyst and a bulky, electron-rich phosphine ligand, such as XPhos or SPhos, in the presence of a base like sodium tert-butoxide. This method provides a direct route to N-aryl amine derivatives of the isoxazole scaffold.

Furthermore, the bromine atom can be replaced with a cyano group through a cyanation reaction . This transformation is often catalyzed by palladium or nickel complexes, using a cyanide source such as potassium ferrocyanide (K4[Fe(CN)6]) or zinc cyanide (Zn(CN)2). The resulting nitrile functionality can serve as a precursor for other functional groups, such as carboxylic acids, amides, or amines.

Copper-catalyzed reactions, such as the Ullmann condensation , also offer a pathway to functionalize the bromophenyl ring. This reaction can be used to form carbon-oxygen or carbon-sulfur bonds by coupling with phenols or thiols, respectively. While classic Ullmann conditions often require harsh reaction conditions, modern modifications with suitable ligands have made this transformation more accessible under milder conditions.

Beyond cross-coupling reactions, the phenyl and bromophenyl rings can potentially undergo electrophilic aromatic substitution reactions, such as nitration or acylation. However, the directing effects of the isoxazole ring and the existing substituents would influence the position of the incoming electrophile. The isoxazole ring is generally considered to be a deactivating group, which may require forcing conditions for electrophilic substitution to occur on the attached phenyl rings.

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)2), Base (e.g., K2CO3), Solvent (e.g., Toluene/Ethanol/H2O) | Biaryl isoxazoles |

| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst, Ligand (e.g., XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | N-Aryl amine derivatives |

| Cyanation | K4[Fe(CN)6] or Zn(CN)2, Ni or Pd catalyst, Solvent (e.g., Dioxane/Water) | Aryl nitrile derivatives |

| Ullmann Condensation | Phenol or Thiol, Cu catalyst, Ligand, Base, High temperature | Aryl ether or thioether derivatives |

| Electrophilic Aromatic Substitution | Nitrating or Acylating agent, Acid catalyst | Nitrated or acylated derivatives |

Modification of Isoxazole Substituents

The isoxazole ring itself, while generally stable, can undergo specific transformations, particularly at the C4 position or through ring-opening reactions under certain conditions.

Direct functionalization of the isoxazole ring at the C4 position is a known transformation for 3,5-diarylisoxazoles. Reactions such as formylation , using reagents like the Vilsmeier-Haack reagent (POCl3/DMF), can introduce an aldehyde group at this position. This aldehyde can then serve as a handle for further synthetic modifications.

Lithiation of the C4 position followed by quenching with an electrophile is another strategy to introduce substituents onto the isoxazole core. This typically requires a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures. The resulting lithiated intermediate can react with a variety of electrophiles, including aldehydes, ketones, and alkyl halides.

The isoxazole ring can also undergo reductive cleavage . Various reducing agents, including catalytic hydrogenation (e.g., H2/Pd-C) or dissolving metal reductions, can lead to the opening of the isoxazole ring to afford β-enaminones or other related structures. The specific product obtained often depends on the reaction conditions and the nature of the substituents on the isoxazole ring.

Photochemical rearrangements of 3,5-diarylisoxazoles have also been reported. nih.govacs.orgacs.org Upon irradiation with UV light, isoxazoles can rearrange to form oxazoles or other isomeric structures. nih.govacs.orgacs.org This transformation proceeds through a series of reactive intermediates and can provide access to different heterocyclic scaffolds. nih.govacs.orgacs.org

| Reaction Type | Reagents and Conditions | Modification |

| C4-Formylation | Vilsmeier-Haack reagent (POCl3/DMF) | Introduction of an aldehyde group at the C4 position |

| C4-Lithiation/Functionalization | Strong base (e.g., n-BuLi), Electrophile (e.g., R-CHO) | Introduction of various substituents at the C4 position |

| Reductive Cleavage | Reducing agent (e.g., H2/Pd-C) | Ring opening to form β-enaminones or other products |

| Photochemical Rearrangement | UV light | Isomerization to oxazoles or other heterocyclic systems |

Mechanistic Investigations of Chemical Transformations Involving 3 2 Bromophenyl 5 Phenylisoxazole

Elucidation of Reaction Mechanisms (e.g., concerted versus asynchronous pathways)

The formation of the isoxazole (B147169) ring itself, typically through a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, is generally considered a concerted pericyclic reaction. However, transformations of the isoxazole ring, such as thermal or photochemical rearrangements, can proceed through more complex, multi-step pathways. These transformations often involve the cleavage of the weak N-O bond of the isoxazole ring.

The subsequent steps can be either concerted , where bond breaking and bond-making occur simultaneously, or asynchronous/stepwise , where the process involves one or more reactive intermediates. For instance, the thermal rearrangement of 3,5-diphenylisoxazole (B109209) has been shown to yield a variety of products, suggesting the involvement of multiple reaction pathways and intermediates. rsc.org The presence of the 2-bromophenyl substituent in 3-(2-bromophenyl)-5-phenylisoxazole introduces the potential for unique intramolecular reactions.

One plausible transformation for this compound is an intramolecular cyclization, potentially leading to fused heterocyclic systems like acridones. nih.govnih.gov Such a reaction would likely proceed through a stepwise mechanism initiated by the cleavage of a bond, followed by an intramolecular attack involving the bromo-substituent. For example, a palladium-catalyzed intramolecular cyclization could proceed via oxidative addition of the C-Br bond to the palladium catalyst, followed by insertion and reductive elimination. nobelprize.orgresearchgate.netmdpi.com Alternatively, photochemical conditions could induce homolytic cleavage of the C-Br bond, leading to a phenyl radical that could undergo intramolecular cyclization. nih.gov

The determination of whether a reaction is concerted or stepwise often relies on a combination of experimental evidence, such as the isolation or trapping of intermediates, and computational studies that map the potential energy surface of the reaction.

Identification and Characterization of Reactive Intermediates

The transformations of isoxazoles are known to proceed through a variety of reactive intermediates. The initial step in many isoxazole reactions is the cleavage of the N-O bond, which can lead to the formation of a vinylnitrene intermediate. This highly reactive species can then undergo a variety of subsequent reactions, including ring-closure to form an azirine, or rearrangement to a nitrile ylide.

In the case of this compound, several potential reactive intermediates can be postulated:

Vinylnitrene: Formed by the initial N-O bond cleavage.

Azirine: A three-membered ring intermediate that can be in equilibrium with the vinylnitrene.

Nitrile Ylide: A 1,3-dipole that can undergo cycloaddition reactions.

Phenyl Radical: Under photochemical or radical-initiating conditions, homolytic cleavage of the C-Br bond could generate a phenyl radical, which could then participate in intramolecular cyclization reactions. nih.gov

Organopalladium Intermediates: In the presence of a palladium catalyst, oxidative addition of the C-Br bond to the palladium center would form an organopalladium intermediate, which is key in cross-coupling and cyclization reactions. nobelprize.orgresearchgate.netmdpi.com

The identification and characterization of these transient species are often challenging due to their high reactivity and short lifetimes. Techniques such as flash photolysis, low-temperature matrix isolation spectroscopy (IR, UV-Vis), and computational modeling are crucial tools for studying these intermediates. Trapping experiments, where a reactive species is intercepted by a trapping agent to form a stable, characterizable product, also provide indirect evidence for the existence of specific intermediates.

Kinetic Studies and Reaction Rate Determination of Isoxazole Formations and Transformations

Kinetic studies provide quantitative information about the rates of chemical reactions and are essential for elucidating reaction mechanisms. The rate of formation of this compound via 1,3-dipolar cycloaddition would be dependent on the concentrations of the nitrile oxide and the alkyne, as well as temperature and the solvent used.

Specific kinetic data for the formation and transformation of this compound are not extensively reported in the literature. However, general principles suggest that the rates of its transformations would be influenced by several factors:

Temperature: Thermal rearrangements and cyclizations are highly dependent on temperature, with higher temperatures generally leading to faster reaction rates.

Solvent: The polarity of the solvent can significantly affect the rates of reactions involving polar or ionic intermediates.

Catalyst: In catalyzed reactions, such as palladium-catalyzed cyclizations, the nature and concentration of the catalyst and any ligands play a crucial role in determining the reaction rate.

Substituents: The electronic nature of substituents on the phenyl rings can influence the stability of intermediates and transition states, thereby affecting the reaction rate.

The table below illustrates hypothetical kinetic data for a transformation of a substituted this compound, demonstrating how reaction rates might be determined under different conditions.

| Entry | Substituent (on 5-phenyl ring) | Temperature (°C) | Catalyst | Rate Constant (k) [s⁻¹] |

| 1 | H | 100 | None | 1.2 x 10⁻⁵ |

| 2 | 4-OCH₃ | 100 | None | 2.5 x 10⁻⁵ |

| 3 | 4-NO₂ | 100 | None | 0.8 x 10⁻⁵ |

| 4 | H | 80 | Pd(OAc)₂ | 3.1 x 10⁻³ |

| 5 | 4-OCH₃ | 80 | Pd(OAc)₂ | 4.5 x 10⁻³ |

| 6 | 4-NO₂ | 80 | Pd(OAc)₂ | 2.2 x 10⁻³ |

This is a hypothetical data table for illustrative purposes.

Hammett Correlation Analysis for Substituent Effects on Reactivity

Hammett correlation analysis is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. By plotting the logarithm of the rate constant (log k) or equilibrium constant (log K) for a series of reactions against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides insight into the nature of the transition state.

A specific Hammett correlation for this compound is not available in the literature. However, we can predict the likely effects of substituents on its reactivity based on established principles. For a reaction involving the isoxazole ring, substituents on the 5-phenyl ring would exert an electronic influence.

A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups (EWGs) and decelerated by electron-donating groups (EDGs). This suggests the buildup of negative charge in the transition state.

A negative ρ value would indicate that the reaction is favored by EDGs and disfavored by EWGs, suggesting the development of positive charge in the transition state.

The 2-bromo substituent on the 3-phenyl ring is an electron-withdrawing group and would be expected to influence the electron density of the isoxazole ring, thereby affecting its reactivity. In a hypothetical intramolecular cyclization reaction, the electronic nature of substituents on the 5-phenyl ring would also play a significant role.

The table below presents hypothetical Hammett data for a generic reaction of substituted 5-phenylisoxazole (B86612) derivatives.

| Substituent (X) on 5-phenyl ring | σ_p | log(k_X/k_H) |

| -OCH₃ | -0.27 | 0.35 |

| -CH₃ | -0.17 | 0.22 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | -0.30 |

| -CN | 0.66 | -0.85 |

| -NO₂ | 0.78 | -1.02 |

This is a hypothetical data table for illustrative purposes.

A plot of log(k_X/k_H) versus σ_p for this hypothetical data would yield a negative slope (ρ), suggesting a buildup of positive charge in the transition state of this particular hypothetical reaction.

Computational and Theoretical Chemistry Studies of 3 2 Bromophenyl 5 Phenylisoxazole

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO energy gap, NBO analysis)

The electronic properties of a molecule are fundamental to its chemical behavior. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For related phenylisoxazole derivatives, these energies are calculated using Density Functional Theory (DFT) methods, often with basis sets like B3LYP/6-311G++(d,p). researchgate.net The HOMO is typically localized on the more electron-rich parts of the molecule, indicating its capacity as an electron donor, while the LUMO resides on electron-deficient areas, highlighting its electron-accepting capability. oaji.net

Natural Bond Orbital (NBO) analysis would further elucidate the electronic structure by describing electron delocalization, intramolecular charge transfer, and hyperconjugative interactions. researchgate.net This analysis quantifies the stabilization energies associated with interactions between filled and empty orbitals, providing a detailed picture of the bonding and electronic distribution within 3-(2-Bromophenyl)-5-phenylisoxazole.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data and Related Electronic Properties (Note: This table is illustrative and not based on experimental data for the specific compound.)

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.9 |

Geometrical Optimization and Conformational Analysis

Before any properties can be accurately predicted, the molecule's most stable three-dimensional structure must be determined. This is achieved through geometrical optimization, a computational process that calculates the lowest energy arrangement of the atoms. For a molecule with multiple rotatable bonds, like the one between the phenyl and isoxazole (B147169) rings, conformational analysis is performed to identify the global minimum energy conformer. researchgate.net

In studies of similar compounds, such as 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole, the dihedral angle (the twist between the rings) is a key parameter. For this related molecule, the isoxazole ring was found to form dihedral angles of 24.97° and 25.48° with the phenyl and bromophenyl rings, respectively. researchgate.net A similar analysis for this compound would reveal the preferred spatial orientation of its aromatic rings, which is influenced by steric hindrance from the ortho-bromo substituent and electronic interactions.

Theoretical Prediction of Chemical Reactivity Indices (e.g., Electrophilicity Index, Chemical Hardness, Molecular Electrostatic Potential)

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived. ajchem-a.com These indices help predict how the molecule will behave in a chemical reaction.

Chemical Hardness (η) and Softness (σ) indicate the molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. nih.gov

Electronegativity (χ) measures the molecule's ability to attract electrons.

The Electrophilicity Index (ω) quantifies the energy stabilization when the molecule accepts additional electronic charge from the environment. mdpi.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. ajchem-a.com It highlights electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For isoxazole derivatives, the nitrogen atom of the ring is often an electron-rich site. ajchem-a.com

Table 2: Hypothetical Chemical Reactivity Indices (Note: This table is illustrative and not based on experimental data for the specific compound.)

| Descriptor | Formula | Hypothetical Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | 2.3 |

| Chemical Softness (S) | 1 / (2η) | 0.217 |

| Electronegativity (χ) | (I + A) / 2 | 4.2 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.84 |

Reaction Mechanism Elucidation via Transition State Modeling and Potential Energy Surface Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By modeling the transition states—the highest energy points along a reaction coordinate—and analyzing the potential energy surface, chemists can understand the feasibility and kinetics of a proposed reaction mechanism. This approach could be used to study the synthesis of this compound or its subsequent reactions, providing insights that are difficult to obtain through experimentation alone.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR, UV-Vis)

A powerful application of computational chemistry is the prediction of spectroscopic data. Theoretical calculations can generate predicted Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectra. rasayanjournal.co.in These predicted spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be explained by factors like solvent effects or intermolecular interactions in the solid state. For complex molecules, theoretical calculations are invaluable for assigning specific vibrational modes in an IR spectrum or chemical shifts in an NMR spectrum. scielo.org.za

Analysis of Intra- and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, C-H…π interactions, Hyperconjugative Interactions)

In the solid state, a molecule's properties are influenced by how it packs in a crystal lattice. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions. researchgate.net By mapping properties like dnorm (which highlights contacts shorter than van der Waals radii) onto the surface, researchers can identify and analyze different types of interactions, such as hydrogen bonds and C-H…π interactions. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization

Single Crystal X-ray Diffraction for Absolute Molecular Structure Determination

Single crystal X-ray diffraction stands as the gold standard for determining the absolute molecular structure of crystalline compounds. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional representation of the molecule in the solid state.

For isoxazole (B147169) derivatives, single crystal X-ray diffraction studies have been instrumental in confirming their synthesized structures. For instance, the crystal structure of 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole, a related compound, was determined to crystallize in a monoclinic lattice with the space group P21/c. researchgate.net The analysis revealed the dihedral angles between the isoxazole ring and the attached phenyl and bromophenyl rings, which were found to be 24.97° and 25.48°, respectively. researchgate.net Such data is crucial for understanding the molecule's conformation and the steric and electronic effects of its substituents.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques provide detailed information about the chemical environment of each nucleus and their through-bond and through-space interactions.

For 3-(2-Bromophenyl)-5-phenylisoxazole, ¹H NMR spectroscopy would reveal characteristic signals for the protons on the phenyl and bromophenyl rings, as well as the proton on the isoxazole ring. For a similar compound, 3-(2-chlorophenyl)-5-phenylisoxazole, the ¹H NMR spectrum in CDCl₃ shows multiplets for the aromatic protons in the range of δ 7.34-7.86 ppm and a singlet for the isoxazole proton at δ 6.99 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of 3-(2-chlorophenyl)-5-phenylisoxazole displays signals for the aromatic carbons and the carbons of the isoxazole ring, with the isoxazole carbons appearing at δ 169.5, 161.4, and 100.6 ppm. rsc.org

Two-Dimensional NMR Techniques (e.g., NOESY, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex spectra and determining spatial relationships. Heteronuclear Multiple Bond Correlation (HMBC) experiments establish long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connectivity of the phenyl and bromophenyl rings to the isoxazole core. For instance, an HMBC experiment on 2-(3-bromophenyl)imidazo[2,1-b]oxazole helped in the structural assignment by showing correlations between specific protons and carbons. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons. This would be particularly useful in determining the preferred conformation of the phenyl and bromophenyl rings relative to the isoxazole ring in solution.

High-Resolution Mass Spectrometry for Precise Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. This information helps to confirm the molecular formula and provides structural insights.

For this compound, HRMS would provide a precise mass measurement, allowing for the unambiguous determination of its elemental formula (C₁₅H₁₀BrNO). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key signature in the mass spectrum. In the analysis of a related compound, 4-allyl-5-(4-bromophenyl)-3-phenylisoxazole, HRMS-ESI (m/z) was used to find the [M+H]⁺ ion at 340.0327, which was in close agreement with the calculated value of 340.0332 for C₁₈H₁₅BrNO. rsc.org

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The cleavage of the isoxazole ring and the loss of the bromine atom would be expected fragmentation pathways, and the analysis of these fragments can help to confirm the proposed structure.

| Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Chemical shift and coupling constants of protons | Confirms the presence of phenyl, bromophenyl, and isoxazole ring protons. |

| ¹³C NMR | Chemical shift of carbon atoms | Elucidates the carbon framework of the molecule. |

| HMBC | Long-range H-C correlations | Confirms the connectivity between the aromatic rings and the isoxazole core. |

| NOESY | Through-space proton-proton interactions | Determines the spatial arrangement and conformation of the substituent rings. |

| HRMS | Precise mass and isotopic pattern | Confirms the elemental composition and the presence of bromine. |

In-situ and Operando Spectroscopic Techniques for Real-time Reaction Monitoring

In-situ and operando spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction mechanisms, kinetics, and the identification of transient intermediates.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Intermediate Detection

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and obtaining a "vibrational fingerprint" of a molecule. The synthesis of isoxazoles often involves the formation and reaction of specific functional groups, which can be monitored in real-time using these techniques. For example, the disappearance of the characteristic stretching frequency of a nitrile oxide intermediate and the appearance of bands associated with the newly formed isoxazole ring could be tracked.

The IR spectrum of a similar compound, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, has been studied in detail, with experimental and theoretical vibrational frequencies assigned. nih.gov For this compound, characteristic IR bands would be expected for the C=N and C=C stretching vibrations of the isoxazole ring, as well as the aromatic C-H and C=C stretching vibrations of the phenyl and bromophenyl rings. The C-Br stretching vibration would also be present at a lower frequency.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C=N Stretch (Isoxazole) | 1650-1590 |

| C=C Stretch (Aromatic & Isoxazole) | 1600-1450 |

| C-O Stretch (Isoxazole) | 1250-1020 |

| C-Br Stretch | 680-515 |

Photoelectron Spectroscopy for Excited State Dynamics

Photoelectron spectroscopy (PES) provides information about the electronic structure and excited state dynamics of molecules. Time-resolved photoelectron spectroscopy (TR-PES) can be used to study the ultrafast processes that occur after a molecule absorbs light.

Studies on isoxazole itself have shown that upon UV irradiation, the weak N-O bond can break, leading to ring-opening and rearrangement. wikipedia.org TR-PES studies on isoxazole pumped at 200 nm have revealed details about its excited state lifetime and ionization potential. acs.org For this compound, PES could be employed to investigate how the phenyl and bromophenyl substituents influence the electronic structure and photostability of the isoxazole ring. The vertical ionization potential of isoxazole is 10.12 eV, and the introduction of the aromatic substituents would be expected to lower this value. acs.org

Applications of 3 2 Bromophenyl 5 Phenylisoxazole As a Synthetic Building Block

Precursor in the Synthesis of Functionalized Organic Molecules

The primary application of 3-(2-Bromophenyl)-5-phenylisoxazole as a synthetic building block lies in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond on the phenyl ring is susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to its utility as a precursor for a wide array of functionalized organic molecules.

Two of the most significant transformations involving this building block are the Suzuki-Miyaura and Heck coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This method is exceptionally powerful for the synthesis of biaryl compounds, which are prevalent structures in medicinal chemistry, agrochemicals, and materials science. rsc.orgasianpubs.org By reacting this compound with various substituted phenylboronic acids, a diverse library of 3-(biphenyl-2-yl)-5-phenylisoxazole derivatives can be generated. The reaction conditions are generally mild and tolerant of a wide range of functional groups, allowing for the introduction of complex aryl and heteroaryl moieties. nih.govresearchgate.netnih.gov

Heck Reaction: The Heck reaction provides a method for the vinylation of aryl halides, coupling this compound with alkenes in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction attaches a vinyl group to the 2-position of the phenyl ring, yielding 3-(2-vinylphenyl)-5-phenylisoxazole derivatives. These products, containing a reactive alkene, can be further elaborated, serving as intermediates for polymerization or as precursors for other functional groups through reactions like hydrogenation, epoxidation, or dihydroxylation. The Heck reaction is a key tool for creating substituted olefins from aromatic rings. beilstein-journals.orgresearchgate.net

The following table illustrates the potential of this compound in these coupling reactions to generate novel functionalized molecules.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-[2-(4-Methoxyphenyl)phenyl]-5-phenylisoxazole |

| Suzuki-Miyaura | Pyridine-3-boronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 3-[2-(Pyridin-3-yl)phenyl]-5-phenylisoxazole |

| Heck Coupling | n-Butyl acrylate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Butyl (E)-3-{2-[5-(phenyl)isoxazol-3-yl]phenyl}acrylate |

| Heck Coupling | Styrene | PdCl₂(PPh₃)₂, K₂CO₃ | 3-[2-((E)-2-Phenylvinyl)phenyl]-5-phenylisoxazole |

This table presents chemically plausible transformations based on established catalytic methods.

Incorporation into Complex Molecular Architectures and Advanced Materials

The functionalized molecules derived from this compound are valuable intermediates for the construction of more complex molecular architectures and advanced materials. The isoxazole (B147169) nucleus itself is a recognized pharmacophore found in a range of biologically active compounds, and its combination with a biaryl or styrenyl framework can lead to novel structures with potential therapeutic applications. nih.gov

For instance, the biaryl isoxazoles synthesized via the Suzuki-Miyaura reaction can be used as key fragments in the synthesis of natural product analogues or as scaffolds in drug discovery programs. The atropisomeric potential of ortho-substituted biaryls can be exploited to design chiral ligands for asymmetric catalysis. beilstein-journals.orgnih.gov The ability to introduce various substituents allows for fine-tuning of the steric and electronic properties of the molecule, which is crucial for optimizing interactions with biological targets such as enzymes or receptors. nih.gov For example, isoxazole-containing compounds have been investigated as antagonists for Toll-like receptors (TLRs), highlighting the therapeutic potential of this heterocyclic core. nih.gov

Furthermore, the products of Heck reactions can be utilized as monomers in polymerization reactions to create advanced materials. The conjugated systems formed by linking the isoxazole moiety to other aromatic or olefinic groups can give rise to materials with interesting photophysical or electronic properties, suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthetic versatility of the initial building block allows for the systematic modification of the material's properties.

In essence, this compound acts as a linchpin, enabling the connection of the stable and pharmaceutically relevant isoxazole core to a vast range of other chemical entities through robust and well-established synthetic methodologies. This facilitates the rapid assembly of complex molecules for evaluation in medicinal chemistry, agrochemistry, and materials science.

Q & A

Basic: What are the common synthetic routes for 3-(2-Bromophenyl)-5-phenylisoxazole?

The compound is synthesized via cyclocondensation reactions, typically involving brominated phenyl precursors and functionalized isoxazole intermediates. A representative procedure involves reacting a bromophenyl-substituted alkyne with a nitrile oxide under thermal or catalytic conditions. For example, this compound (1e) was isolated in 53% yield using a general alkyne-nitrile oxide cycloaddition protocol, with structural confirmation via spectral data (¹H NMR, ¹³C NMR, and ESI-HRMS) .

Basic: Which spectroscopic and analytical methods confirm the structure of this compound derivatives?

Key methods include:

- Elemental analysis (CHNS) to verify purity and stoichiometry.

- ¹H/¹³C NMR to assign proton and carbon environments, particularly distinguishing isoxazole ring protons (δ 6.5–8.5 ppm) and bromophenyl substituents.

- Chromatographic mass spectrometry (GC-MS/LC-MS) for molecular ion ([M+H]⁺) validation, e.g., ESI-HRMS confirmed m/z 240.0797 for C₁₅H₁₁BrNO⁺ .

Advanced: How can reaction conditions be optimized to improve yields in synthesizing derivatives?

Yield optimization often involves:

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency in C-H functionalization .

- Microwave-assisted synthesis : For alkylthio-triazole derivatives, microwave irradiation (150°C, 14.4 bar, 45 min) improved reaction speed and reduced side products compared to traditional heating .

- Solvent and pH control : Alkylation of thiol precursors requires KOH in 2-propanol to maintain pH ≈ 7, minimizing hydrolysis .

Advanced: How to design experiments to assess antimicrobial activity of this compound derivatives?

A robust protocol includes:

- Serial dilution assays : Test compounds against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined at 24–48 hours .

- Structure-activity relationship (SAR) : Vary substituents (e.g., alkylthio chains) to correlate chain length with bioactivity. For example, 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole showed the highest antifungal activity .

Advanced: What strategies resolve contradictions in catalytic C-H functionalization studies for brominated isoxazoles?

Contradictions in regioselectivity (e.g., C4 vs. C5 alkenylation) are addressed by:

- Ligand screening : Bulky ligands (e.g., PCy₃) favor steric control, directing alkenylation to less hindered positions.

- Deuterium labeling : Isotopic studies (e.g., D₂O quenching at −40°C) track reaction pathways and validate mechanistic hypotheses .

Basic: What purification challenges arise with brominated isoxazole derivatives, and how are they mitigated?

Challenges include low solubility and halogen-related side products. Solutions:

- Recrystallization : Use ethanol/water or DCM/hexane mixtures to isolate crystalline products.

- Column chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate brominated byproducts .

Advanced: How to leverage computational chemistry in designing this compound analogs?

- Docking studies : Use software (e.g., AutoDock Vina) to predict binding affinities for target enzymes (e.g., CYP450).

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electronic effects of substituents on reactivity .

Basic: What substituents enhance the bioactivity of the isoxazole core?

Common modifications include:

- Alkylthio groups : Improve lipophilicity and membrane penetration (e.g., 5-(decylthio) derivatives ).

- Triazole-thiones : Introduce hydrogen-bonding motifs for antimicrobial targeting .

Advanced: How to mitigate side reactions during alkylation of thiol precursors?

- Controlled pH : Maintain neutral conditions (pH ≈ 7) during haloalkane addition to prevent thiol oxidation.

- Microwave irradiation : Reduce reaction time (45 min vs. 12 hours) to suppress decomposition .

Advanced: What analytical techniques validate synthetic intermediates in multi-step derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.